Cas no 97519-39-6 (ceftibuten)

Cefbutam is a drug suitable for upper respiratory tract infections such as pharyngitis \ tonsillitis \ scarlet fever \ paranasal sinusitis \ otitis media. Lower respiratory tract infections such as acute bronchitis \ acute attack of chronic bronchitis \ pneumonia, urinary tract infection, enteritis and gastroenteritis< Br>
ceftibuten structure
ceftibuten structure
ceftibuten
97519-39-6
C15H14N4O6S2
410.424860477448
61902
91246917

ceftibuten Properties

Names and Identifiers

    • ceftibuten
    • Ceftibuten-13C3
    • Sch 39720
    • 7432S
    • antibiotic7432s
    • Ceftibutene
    • cephalosporin7432-s
    • cephem
    • cis-ceftibutin
    • s7432
    • Sch-39720
    • 7-[2-(2-Amino-1,3-thiazol-4-yl)-4-carboxyisocrotonamide]-3-cephem-4-carboxylic acid
    • (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid (ACI)
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[(2Z)-2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-, (6R,7R)- (9CI)
    • 5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid, 7-[[2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl]amino]-8-oxo-, [6R-[6α,7β(Z)]]- (ZCI)
    • Antibiotic 7432S
    • Cedax
    • Ceftibuten (SCH 39720)
    • Cephalosporin 7432-S
    • cis-Ceftibuten
    • S 7432
    • NCGC00178501-01
    • D00922
    • (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid hydrate
    • Ceftibutenum
    • (+)-(6R,7R)-7-((Z)-2-(2-Amino-4-thiazolyl)-4-carboxycrotonamido)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • Keimax
    • DB01415
    • C08117
    • Ceftibuten hydrate
    • (6R,7R)-7-[[(Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • BRD-K11124378-002-01-0
    • CHEMBL1605
    • AKOS005146205
    • J01DA39
    • (6R,7R)-7-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-8-oxo-5-thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid
    • 7-(2-(2-amino-4-thiazolyl)-4-carboxy-2-butenoylamino)-3-cephem-4-carboxylic acid
    • (6R,7R)-7-[[(2Z)-2-(2-Amino-4-thiazolyl)-4-carboxy-1-oxo-2-buten-1-yl]amino]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic Acid
    • Q419521
    • EN300-21702502
    • CHEBI:3510
    • Tox21_111446
    • C3391
    • SBI-0206740.P001
    • CEFTIBUTEN [VANDF]
    • ACHN383
    • CEFTIBUTEN [MI]
    • MFCD00864918
    • ACHN-383
    • SR-05000001989-1
    • cis-Ceftibutin
    • Ceftibutene [INN-French]
    • BSPBio_002733
    • UNII-IW71N46B4Y
    • BRD-K11124378-001-04-6
    • Ceftibuten (USAN/INN)
    • 7beta-(((2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl)amino)-3,4-didehydrocepham-4-carboxylic acid
    • CEFTIBUTEN [USAN]
    • HMS2093K18
    • IW71N46B4Y
    • Ceftibutenum (INN-Latin)
    • Ceftibutene (INN-French)
    • BRD-K11124378-335-01-4
    • Pharmakon1600-01505207
    • (6R,7R)-7-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • DTXSID4045925
    • NSC-758925
    • 5-Thia-1-azabicyclo(4.2.0)oct-2-ene-2-carboxylic acid, 7-((2-(2-amino-4-thiazolyl)-4-carboxy-1-oxo-2-butenyl)amino)-8-oxo-, (6R-(6alpha,7beta(Z)))-
    • Ceftibuten, Antibiotic for Culture Media Use Only
    • AB01563048_01
    • Ceftibuteno
    • CEFTIBUTIN [VANDF]
    • CEFTIBUTEN [WHO-DD]
    • HY-B0698
    • Ceftibuteno [INN-Spanish]
    • PF-07612577 component PF-06264006
    • PF-06264006
    • (6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
    • 97519-39-6
    • BRD-K11124378-335-02-2
    • DTXCID2025925
    • NCGC00178501-04
    • 5-THIA-1-AZABICYCLO(4.2.0)OCT-2-ENE-2-CARBOXYLIC ACID, 7-((2-(2-AMINO-4-THIAZOLYL)-4-CARBOXY-1-OXO-2-BUTENYL)AMINO)-8-OXO-, (6R-(6.ALPHA.,7.BETA.(Z)))-
    • NCGC00095137-01
    • BDBM50370586
    • CCG-39440
    • CEFTIBUTEN [INN]
    • Ceftem
    • CAS-97519-39-6
    • HMS1922L17
    • NSC 758925
    • 7432-S
    • Ceftibutin
    • AKOS015854930
    • Ceftibuteno (INN-Spanish)
    • Ceftibuten [USAN:INN:BAN]
    • 97519-39-6 (free)
    • SR-05000001989
    • NS00001036
    • cis-ceftibuten
    • NSC758925
    • SCHEMBL37054
    • Ceftibutenum [INN-Latin]
    • 7beta-{[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enoyl]amino}-3,4-didehydrocepham-4-carboxylic acid
    • C-2550
    • Ceprifran
    • HMS3715P10
    • SPECTRUM1505207
    • GTPL12029
    • Spectrum5_001558
    • +Expand
    • N/A
    • UNJFKXSSGBWRBZ-BJCIPQKHSA-N
    • 1S/C15H14N4O6S2/c16-15-17-7(5-27-15)6(1-2-9(20)21)11(22)18-10-12(23)19-8(14(24)25)3-4-26-13(10)19/h1,3,5,10,13H,2,4H2,(H2,16,17)(H,18,22)(H,20,21)(H,24,25)/b6-1-/t10-,13-/m1/s1
    • O=C1[C@@H](NC(=O)/C(/C2N=C(N)SC=2)=C\CC(=O)O)[C@H]2SCC=C(N12)C(=O)O

Computed Properties

  • 410.03500
  • 5
  • 10
  • 7
  • 410.03547653g/mol
  • 27
  • 755
  • 0
  • 2
  • 0
  • 1
  • 0
  • 1
  • -0.3
  • 12
  • 0
  • 217Ų

Experimental Properties

  • 0.86180
  • 216.46000
  • 1.762
  • 966.4°C at 760 mmHg
  • Not available
  • >110°(230°F)
  • Soluble in aqueous solutions. Also soluble in DMSO
  • NA
  • 1.8±0.1 g/cm3

ceftibuten Price

Enterprise No. Product Name Cas No. Purity Specification Price Update Time Inquiry
1PlusChem
1P019GB9-25mg
Ceftibuten
97519-39-6 98%
25mg
$70.00 2024-04-19
A2B Chem LLC
AV19861-10mg
Ceftibuten
97519-39-6
10mg
$104.00 2024-07-18
Aaron
AR019GJL-25mg
Ceftibuten
97519-39-6 98%
25mg
$94.00 2024-07-18
Biosynth
FC176429-2 mg
Ceftibuten
97519-39-6
2mg
$121.28
Chemenu
CM190446-100mg
(6R,7R)-7-((Z)-2-(2-aminothiazol-4-yl)-4-carboxybut-2-enamido)-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
97519-39-6 98%
100mg
$361 2021-08-05
Crysdot LLC
CD31000039-10mg
Ceftibuten
97519-39-6 98+%
10mg
$57
Enamine
EN300-21702502-0.05g
(6R,7R)-7-[(2Z)-2-(2-amino-1,3-thiazol-4-yl)-4-carboxybut-2-enamido]-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid
97519-39-6
0.05g
$2755.0
SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd.
C876079-10mg
Ceftibuten
97519-39-6 98%
10mg
¥840.60 2022-09-02
WU HAN AN JIE KAI Biomedical Technology Co., Ltd.
ajci15632-10mg
Ceftibuten
97519-39-6 98%
10mg
¥453.00 2023-09-09

ceftibuten Synthesis

Synthetic Circuit 1

Reaction Conditions
1.1 Reagents: Magnesium Solvents: 2-Methyltetrahydrofuran ,  Water ;  10 min, 30 °C
1.2 3 h, 30 °C
1.3 Reagents: Sodium hydroxide Solvents: Isopropanol ,  Water ;  20 °C; 1 h, 30 °C; rt → 20 °C
Reference
A green method for preparation of Ceftibuten
, China, , ,

Synthetic Circuit 2

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Anisole ;  1 h, rt; 2 h, rt; rt → 0 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  40 min, < 15 °C
Reference
Method for synthesizing ceftibutene
, China, , ,

Synthetic Circuit 3

Reaction Conditions
1.1 Reagents: Silica ;  1.2 h, 80 °C
Reference
Method for preparing ceftibuten
, China, , ,

Synthetic Circuit 4

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Anisole ;  0 °C; 45 min, 0 °C; 0 °C → 20 °C; 1 h, 20 °C; 20 °C → -5 °C
1.2 Reagents: Hydrochloric acid Solvents: Water ;  20 min, 0 °C
Reference
Preparation method of Ceftibuten
, China, , ,

Synthetic Circuit 5

Reaction Conditions
Reference
Process for the preparation of 3-sulfonyloxy-3-cephem compounds
, Japan, , ,

Synthetic Circuit 6

Reaction Conditions
1.1 Reagents: Acetylacetone ,  Aluminum chloride ,  Hydrochloric acid Solvents: Anisole ,  Water
Reference
Process for the preparation of cephem compounds
, Japan, , ,

Synthetic Circuit 7

Reaction Conditions
1.1 Reagents: Aluminum chloride Solvents: Anisole
1.2 Reagents: Hydrochloric acid Solvents: Water
Reference
Ceftibuten: Development of a Commercial Process Based on Cephalosporin C. Part III. Process for the Conversion of 3-Exomethylene-7(R)-glutaroylaminocepham-4-carboxylic Acid 1(S)-Oxide to Ceftibuten
Bernasconi, Ermanno; Lee, Junning; Sogli, Loris; Walker, Derek, Organic Process Research & Development, 2002, 6(2), 169-177

Synthetic Circuit 8

Reaction Conditions
Reference
Preparation of trans isomer of ceftibuten
, China, , ,

Synthetic Circuit 9

Reaction Conditions
Reference
Preparation of diazabicyclooctane derivative as β-lactamase inhibitor
, World Intellectual Property Organization, , ,

Synthetic Circuit 10

Reaction Conditions
Reference
Method for refining high-purity ceftibuten using acetonitrile and activated carbon
, China, , ,

Synthetic Circuit 11

Reaction Conditions
Reference
Preparation of specific conjugation bridge linkers and immunoconjugates and methods of using them
, World Intellectual Property Organization, , ,

Synthetic Circuit 12

Reaction Conditions
Reference
Preparation of bridge linkers used for specific conjugation of two or more cytotoxic agents to a cell-binding molecule
, World Intellectual Property Organization, , ,

Synthetic Circuit 13

Reaction Conditions
Reference
Preparation of bridge linkers used for specific conjugation of a cytotoxic agent to a cell-binding molecule
, World Intellectual Property Organization, , ,

Synthetic Circuit 14

Reaction Conditions
Reference
Preparation of novel bridge linkers containing an acetylenedicarbonyl group for specific conjugation of a cytotoxic agent to a cell-binding molecule
, World Intellectual Property Organization, , ,

Synthetic Circuit 15

Reaction Conditions
Reference
Preparation of hydrophilic linkers for the conjugation of a cytotoxic agent or a chromophore to a cell-binding molecule
, World Intellectual Property Organization, , ,

Synthetic Circuit 16

Reaction Conditions
Reference
Synthesis of cephalosporin derivatives for treating bacterial infections
, United States, , ,

Synthetic Circuit 17

Reaction Conditions
Reference
The synthesis of 3-hydroxycephalosporin compounds
Li, Minghai; Wang, Wei; Jiang, Ning, Guowai Yiyao Kangshengsu Fence, 2009, 30(5), 229-235

Synthetic Circuit 18

Reaction Conditions
Reference
Preparation of 2-aminothiazole-4-acetic acids
, India, , ,

Synthetic Circuit 19

Reaction Conditions
Reference
An improved process for the manufacture of 3-hydroxy-3-cephem derivatives
, India, , ,

ceftibuten Raw materials

ceftibuten Preparation Products

ceftibuten Suppliers

Wuhan Dingxintong Pharmaceutical Co., Ltd.
Audited Supplier Audited Supplier
(CAS:97519-39-6)
TANG WEI
17720532645
t17720532645@163.com
SHANG HAI YUAN YE Biotechnology Co., Ltd.
Audited Supplier Audited Supplier
(CAS:97519-39-6)
TANG SI LEI
15026964105
2881489226@qq.com

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